1-Bromo-2-methyldodecane
Overview
Description
1-Bromo-2-methyldodecane is an organobromine compound with the molecular formula C13H27Br . It is a derivative of dodecane, where a bromine atom is attached to the first carbon and a methyl group is attached to the second carbon. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
1-Bromo-2-methyldodecane can be synthesized through several methods:
Free-Radical Addition: This method involves the addition of hydrogen bromide to 1-dodecene under free-radical conditions, leading to anti-Markovnikov addition and forming the 1-bromo derivative.
Hydrobromic Acid Treatment: Another method involves treating dodecanol with hydrobromic acid and sulfuric acid, resulting in the formation of this compound.
Chemical Reactions Analysis
Scientific Research Applications
1-Bromo-2-methyldodecane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used to modify the solubility and processability of rigid polycyclic aromatic hydrocarbons in organic electronics.
Biological Applications: It is used to increase the lipophilicity of molecules for biological applications, enhancing their interaction with biological membranes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyldodecane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is utilized in various synthetic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
1-Bromo-2-methyldodecane can be compared with other similar compounds such as:
1-Bromododecane: Similar to this compound but lacks the methyl group on the second carbon.
1-Bromo-2-chlorododecane: This compound has both bromine and chlorine atoms, leading to different reactivity and applications.
This compound is unique due to the presence of both a bromine atom and a methyl group, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1-bromo-2-methyldodecane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27Br/c1-3-4-5-6-7-8-9-10-11-13(2)12-14/h13H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTGEDGOQHTYDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313083 | |
Record name | 1-Bromo-2-methyldodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127839-48-9 | |
Record name | 1-Bromo-2-methyldodecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127839-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-methyldodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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